2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate
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Overview
Description
The compound 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate represents a complex molecule characterized by a polycyclic structure with significant applications in various scientific fields. It combines unique features of pyrrolidine and benzophenone, contributing to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for this compound begins with the condensation of a suitably protected pyrrolidine derivative with benzophenone. Through a series of reduction, cyclization, and acylation reactions under carefully controlled conditions, the desired compound can be obtained. Typical reagents might include lithium aluminum hydride for reductions and acidic or basic catalysts for cyclization steps.
Industrial Production Methods
In industrial settings, the synthesis of 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate would typically involve scalable processes such as continuous flow reactions. This ensures high yield and purity while minimizing production costs. Advanced techniques like microwave-assisted synthesis might also be employed to speed up the reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: The benzylic and other sensitive positions may undergo oxidation using reagents such as KMnO4.
Reduction: Selective hydrogenation might reduce specific parts of the molecule while retaining others.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions, especially the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts for cyclization: Acidic (H2SO4) or basic (NaOH) catalysts
Major Products Formed
The reactions typically yield intermediates or derivatives that can be further manipulated for specific applications. For example, oxidation might introduce additional functional groups, enhancing reactivity or biological activity.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology and Medicine
In biological research, it might act as a probe to study enzyme interactions due to its unique structure. In medicinal chemistry, it is explored for its potential therapeutic properties, such as acting as an anti-inflammatory or anti-cancer agent.
Industry
Industrially, it is used in material science for creating advanced polymers or as a precursor for functionalized materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms, primarily involving interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into specific active sites, modulating biochemical pathways. For example, it might inhibit an enzyme crucial for inflammation, thus exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxamide
2-[(3aR)-1-benzoyl-3a-methyl-5-oxohexahydro-1H-pyrrolo[3,2-b]pyrrolyl]phenyl benzoate
Uniqueness
Compared to its analogs, this compound's distinct feature is the specific arrangement of its polycyclic structure, which contributes to its unique reactivity and biological activity
From its complex synthesis to its versatile applications, 2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate embodies the fascinating interplay between chemical structure and function.
Properties
IUPAC Name |
[2-[(3aR)-1-benzoyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-27-16-21(20-14-8-9-15-22(20)33-25(32)19-12-6-3-7-13-19)29(26(27)28-23(30)17-27)24(31)18-10-4-2-5-11-18/h2-15,21,26H,16-17H2,1H3,(H,28,30)/t21?,26?,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOPJXALCOOAI-ZSPKOWADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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